1H-indazole-5-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAACIDWPPLTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-88-7 | |
| Record name | 1H-indazole-5-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Context of Indazole and Sulfonyl Fluoride Scaffolds in Chemical Science
The foundation of 1H-indazole-5-sulfonyl fluoride's utility lies in the well-established and powerful roles of its constituent parts: the indazole scaffold and the sulfonyl fluoride (B91410) group.
The indazole scaffold , a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govmdpi.com Its structure is a key feature in drugs developed for a wide range of therapeutic applications, including anti-inflammatory, anticancer, anti-HIV, and antifungal agents. nih.govacs.org The indazole core's ability to form critical interactions with biological targets, such as the active sites of protein kinases, has made it a cornerstone in the design of enzyme inhibitors. nih.govgoogle.comgoogle.com Researchers have developed numerous synthetic strategies to create diverse indazole derivatives, highlighting its importance and adaptability in drug discovery. nih.govresearchgate.net
Similarly, the sulfonyl fluoride group has been termed a "privileged warhead" in chemical biology. uni.lu This functional group possesses a unique balance of stability in aqueous biological environments and sufficient reactivity to form covalent bonds with nucleophilic amino acid residues in proteins. acs.orguni.lu Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, threonine, tyrosine, and lysine (B10760008). mdpi.comnih.gov This expanded reactivity opens up new avenues for designing targeted covalent inhibitors for proteins that lack a suitably positioned cysteine. nih.gov The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction, has further cemented the sulfonyl fluoride group as a versatile and powerful tool for chemical synthesis and the development of chemical probes. mdpi.comnih.gov
Significance in Advanced Synthetic Chemistry and Medicinal Chemistry
The combination of the indazole recognition element and the sulfonyl fluoride (B91410) reactive group in a single molecule makes 1H-indazole-5-sulfonyl fluoride a highly valuable building block in both advanced synthetic chemistry and medicinal chemistry. Its significance lies in its potential as a precursor for creating targeted covalent inhibitors.
In medicinal chemistry, the strategy of targeted covalent inhibition offers advantages in terms of potency, duration of action, and the ability to overcome drug resistance. This compound is an ideal starting point for designing such inhibitors. The indazole portion can be tailored to bind non-covalently to the specific pocket of a target protein, such as a kinase, while the sulfonyl fluoride "warhead" is positioned to react with a nearby nucleophilic amino acid, forming a permanent covalent linkage. This dual-functionality is being explored for the development of novel inhibitors for enzymes implicated in diseases like inflammatory bowel disease and various cancers. nih.gov
From a synthetic chemistry perspective, this compound serves as a versatile intermediate. The indazole ring's nitrogen atoms can be functionalized to modify solubility, cell permeability, and binding affinity, while the sulfonyl fluoride group remains intact for subsequent covalent modification of a biological target. acs.org The availability of its precursor, 1H-indazole-5-sulfonyl chloride, facilitates its accessibility for research purposes. sigmaaldrich.comfluorochem.co.uksigmaaldrich.com Modern synthetic methods, including palladium-catalyzed reactions, provide efficient routes to sulfonyl fluorides, enabling the rapid generation of derivatives for screening and optimization in drug discovery programs. acs.org
Emergence As a Key Functional Group in Research
Direct Synthetic Routes to this compound
The introduction of the sulfonyl fluoride moiety onto the indazole ring is a key step for which several effective methods have been developed. These routes offer direct access to the target compound from appropriately substituted indazole precursors.
A highly effective and mild method for the synthesis of aryl sulfonyl fluorides, including indazole derivatives, involves a one-pot, palladium-catalyzed process using an aryl bromide as the starting material. rsc.orgresearchgate.net This procedure first utilizes a palladium catalyst to facilitate the sulfonylation of the aryl bromide with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO). researchgate.net The resulting intermediate aryl sulfinate is then treated in situ with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to yield the final sulfonyl fluoride. researchgate.net
This methodology has been successfully applied to the synthesis of a methylated analogue of the target compound, 1-methyl-1H-indazole-5-sulfonyl fluoride, starting from 5-bromo-1-methyl-1H-indazole. rsc.org The reaction demonstrates good yield and is a testament to the functional group tolerance and practicality of this approach for accessing biologically relevant molecules. researchgate.net
Table 1: Palladium-Catalyzed Synthesis of 1-Methyl-1H-Indazole-5-Sulfonyl Fluoride rsc.org
| Starting Material | Reagents | Catalyst | Product | Yield |
|---|
The introduction of the sulfonyl fluoride group can also be achieved through radical-based methodologies, which have emerged as a powerful and complementary approach. d-nb.info These strategies often involve the generation of a fluorosulfonyl radical (•SO₂F), which can then be incorporated into a target molecule. researchgate.net
Photoredox catalysis is a common method to initiate these radical reactions, using bench-stable, redox-active precursors to generate the fluorosulfonyl radical. d-nb.infonih.gov These methods are noted for their potential to functionalize a variety of heteroaryl compounds, including indazoles. nih.gov The development of solid-state, easy-to-handle radical precursors has significantly improved the safety and applicability of radical fluorosulfonylation compared to using gaseous reagents like fluorosulfonyl chloride. d-nb.info
While many sulfonylation reactions utilize copper catalysts, copper-free alternatives provide important advantages in certain contexts, such as simplifying product purification. One notable copper-free method for the synthesis of arenesulfonyl fluorides is a Sandmeyer-type three-component reaction. acs.org This one-pot procedure involves the reaction of an aryl amine with potassium metabisulfite (B1197395) (K₂S₂O₅) as the sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. acs.org This approach provides a practical pathway to arenesulfonyl fluorides from readily available aryl amines without the need for a copper catalyst. acs.org
Synthesis of Indazole Core Precursors and Functionalized Indazoles
Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a cornerstone of heterocyclic synthesis. For indazoles, these methods often involve the cyclization of substituted benzene (B151609) derivatives.
A versatile and efficient method for constructing the 1H-indazole skeleton is through a [3+2] annulation reaction between arynes and hydrazones. nih.govorganic-chemistry.org This approach is conducted under mild conditions and demonstrates a broad tolerance for various functional groups. nih.gov The nature of the hydrazone substrate dictates the substitution pattern of the resulting indazole. nih.gov
When N-tosylhydrazones are used, the reaction proceeds through the in-situ generation of diazo compounds, which then undergo a 1,3-dipolar cycloaddition with the aryne to afford 3-substituted indazoles. organic-chemistry.org
Alternatively, the use of N-aryl or N-alkylhydrazones leads to the formation of 1,3-disubstituted indazoles, likely through an annulation followed by an oxidation process. nih.gov This method expands the range of accessible indazole derivatives. nih.gov The aryne precursors are typically generated in situ from o-(trimethylsilyl)aryl triflates in the presence of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). chemicalbook.com
Table 2: Synthesis of Substituted Indazoles via [3+2] Annulation of Arynes and Hydrazones nih.govorganic-chemistry.org
| Hydrazone Type | Aryne Precursor | Key Process | Product Type |
|---|---|---|---|
| N-Tosylhydrazone | o-(Trimethylsilyl)aryl triflate | 1,3-Dipolar cycloaddition of in-situ generated diazo compound | 3-Substituted 1H-Indazole |
Annulation Reactions for 1H-Indazole Skeleton Construction
[3+2] Cycloaddition Approaches
The [3+2] cycloaddition reaction is a powerful and direct method for constructing the five-membered indazole ring system. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov In the context of indazole synthesis, arynes are commonly used as the two-atom component (dipolarophile), which react with diazo compounds serving as the three-atom, 1,3-dipole component. organic-chemistry.orgorgsyn.org
Arynes are highly reactive intermediates that are generally generated in situ from stable precursors, such as o-(trimethylsilyl)aryl triflates, through the action of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). organic-chemistry.orgorgsyn.org The reaction proceeds under mild conditions and offers a high degree of efficiency. organic-chemistry.org The nature of the substituents on both the aryne and the diazo compound can influence the regioselectivity of the cycloaddition. organic-chemistry.orgorgsyn.org
The initial product of the cycloaddition is a 3H-indazole, which, depending on the substituents and reaction conditions, may undergo a spontaneous rearrangement to the more stable 1H-indazole tautomer. orgsyn.org When monosubstituted diazo compounds are used, the reaction consistently leads to the 1H-indazole product via a 1,3-hydrogen shift. orgsyn.org However, using diazo compounds with dicarbonyl groups can result in an acyl migration, selectively forming 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.org Another variation involves the use of sydnones, which are stable, cyclic 1,3-dipoles, that react with arynes to produce 2H-indazoles following a decarboxylation step. nih.govnih.gov This method is noted for its high yields and selectivity for the 2H-indazole isomer. nih.govnih.gov
Table 1: Examples of [3+2] Cycloaddition for Indazole Synthesis
| Aryne Precursor | 1,3-Dipole | Product Type | Yield | Reference |
|---|---|---|---|---|
| o-(Trimethylsilyl)phenyl triflate | Ethyl diazoacetate | 1H-Indazole | Good to Excellent | organic-chemistry.orgorgsyn.org |
| o-(Trimethylsilyl)phenyl triflate | Phenyl diazomethane | 1H-Indazole | 97% | orgsyn.org |
| o-(Trimethylsilyl)phenyl triflate | 3-Phenylsydnone | 2H-Indazole | 95% | nih.gov |
| o-(Trimethylsilyl)phenyl triflate | 3-(p-Tolyl)sydnone | 2H-Indazole | 98% | nih.gov |
C-H Activation/Amination and Oxidative Cyclization Routes
Direct functionalization of C-H bonds has emerged as a step- and atom-economical strategy for synthesizing heterocyclic compounds, including indazoles. These methods avoid the pre-functionalization of starting materials often required in classical cross-coupling reactions.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H activation has led to novel routes for indazole formation. One such strategy involves the intramolecular C-H amination of readily available hydrazones. nih.govjst.go.jp A notable advancement is the development of a ligand-free palladium-catalyzed C-H amination reaction. For instance, aminohydrazones can undergo cyclization to form 1H-indazoles without the need for specialized ligands. nih.gov
Similarly, benzophenone (B1666685) tosylhydrazones can be cyclized to 3-substituted indazoles using a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂). jst.go.jp The reaction is typically performed in the presence of a reoxidant, such as copper(II) acetate (Cu(OAc)₂), to regenerate the active palladium catalyst. jst.go.jp The addition of silver salts, like silver trifluoroacetate (B77799) (AgOCOCF₃), has been shown to significantly improve reaction efficiency. jst.go.jpepa.gov This method tolerates a variety of functional groups and proceeds under relatively mild conditions. nih.gov
An efficient alternative to palladium-based systems is the use of silver(I) salts to mediate the intramolecular oxidative C-H amination for 1H-indazole synthesis. acs.orgnih.govnih.gov This method has proven particularly effective for the construction of diverse 3-substituted 1H-indazoles, which can be challenging to access through other C-H amination techniques. acs.orgnih.gov
The reaction is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.orgnih.gov This process enables the cyclization of various arylhydrazones bearing a wide range of functional groups at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups. acs.orgnih.gov The reaction conditions typically involve heating the substrate with a silver salt, such as silver triflimide (AgNTf₂), often in the presence of a co-oxidant like Cu(OAc)₂. acs.org
Table 2: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate precursor | Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 85% | acs.org |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate precursor | Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | 82% | acs.org |
| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate precursor | Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 75% | nih.gov |
| 3-Aryl substituted indazole precursor | 3-Phenyl-1H-indazole | 78% | acs.org |
Rhodium catalysis offers a unique pathway for the synthesis of functionalized 1H-indazoles through a double C-H activation and C-H/C-H cross-coupling cascade. nih.govrsc.org This strategy utilizes readily available aldehyde phenylhydrazones as starting materials. nih.govrsc.org The reaction is catalyzed by a rhodium complex, such as [RhCp*Cl₂]₂, in the presence of an oxidant like Cu(OAc)₂. nih.gov
The proposed mechanism involves a sequence of C(aryl)–H bond metalation, C(aldehyde)–H bond insertion, and subsequent reductive elimination to form the indazole ring. nih.govrsc.org This approach is scalable and demonstrates good functional-group compatibility, affording a range of 1H-indazoles in moderate to high yields. nih.gov
Table 3: Rhodium-Catalyzed Double C-H Activation of Aldehyde Hydrazones
| Aldehyde Phenylhydrazone Substrate | Product | Yield | Reference |
|---|---|---|---|
| Benzaldehyde phenylhydrazone | 1-Phenyl-1H-indazole | 80% | nih.gov |
| 4-Methylbenzaldehyde phenylhydrazone | 5-Methyl-1-phenyl-1H-indazole | 85% | nih.gov |
| 4-Methoxybenzaldehyde phenylhydrazone | 5-Methoxy-1-phenyl-1H-indazole | 82% | nih.gov |
| 4-Chlorobenzaldehyde phenylhydrazone | 5-Chloro-1-phenyl-1H-indazole | 71% | nih.gov |
Methods Involving Hydrazone Isomerization and Cyclization
The synthesis of 1H-indazoles can also be achieved from o-haloaryl N-sulfonylhydrazones through a sequence of isomerization and cyclization. nih.govresearchgate.net The critical step in this process is the isomerization of the C=N double bond of the hydrazone, which can be induced either thermally or through catalysis, to bring the reactive groups into proximity for the subsequent intramolecular C-N bond formation. researchgate.net
One approach utilizes a copper catalyst, such as copper(I) oxide (Cu₂O) or copper(II) acetate (Cu(OAc)₂·H₂O), to promote both the isomerization of a Z/E mixture of o-haloaryl N-sulfonylhydrazones and the subsequent intramolecular cyclization. nih.govresearchgate.net This method provides an efficient route to 1H-indazoles and tolerates various functional groups. nih.gov
Photoredox Catalysis in Indazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. youtube.com This strategy utilizes a photocatalyst, often a ruthenium or iridium complex, which becomes a potent oxidant or reductant upon excitation by light. youtube.comacs.org This reactivity can be harnessed to construct heterocyclic rings.
In the context of indazole synthesis, photoredox catalysis has been employed to facilitate the intramolecular formation of the N-N bond. For example, the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines is achieved using a ruthenium-based photocatalyst under visible light irradiation. nih.govacs.org The excited photocatalyst initiates a reaction cascade that leads to the reductive cyclization and formation of the indazole ring system. nih.govacs.org This methodology highlights the potential of light-driven reactions for accessing complex indazole-containing scaffolds. nih.gov
Derivatization Strategies Utilizing the Sulfonyl Fluoride Moiety
The this compound scaffold is a valuable building block in medicinal chemistry and chemical biology, primarily due to the unique reactivity of the sulfonyl fluoride (-SO₂F) group. This moiety is exceptionally stable under a wide range of synthetic conditions yet can be selectively activated to undergo specific transformations. rhhz.netsigmaaldrich.com This combination of stability and tunable reactivity allows for its use as a versatile connective hub in the synthesis of complex molecules. sigmaaldrich.com The derivatization strategies involving the sulfonyl fluoride group are diverse, enabling the formation of various sulfur(VI)-containing linkages and facilitating novel molecular architectures.
Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its efficiency and reliability in forming robust chemical linkages. nih.govnih.gov Identified by Sharpless and co-workers, SuFEx chemistry relies on the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.govresearchgate.net The sulfonyl fluoride group, including that of this compound, is a key electrophile in these reactions. rhhz.net While highly stable and resistant to hydrolysis and reduction, the S-F bond can be activated to react with various nucleophiles, particularly O- and N-nucleophiles, under specific conditions. rhhz.netsigmaaldrich.comacs.org
The reaction typically proceeds with nucleophiles such as silyl (B83357) ethers, amines, and phenols to form sulfonates and sulfonamides, respectively. nih.govresearchgate.net The process is often facilitated by catalysts or activating agents. For instance, N-heterocyclic carbenes (NHCs) and metal Lewis acids like calcium bistriflimide (Ca(NTf₂)₂) have been shown to catalyze SuFEx reactions. acs.orgresearchgate.net Ca(NTf₂)₂ activates the sulfonyl fluoride through a two-point interaction, enhancing the electrophilicity of the sulfur atom and stabilizing the departing fluoride ion. acs.org This methodology has been successfully applied to a diverse range of sulfonyl fluorides and amines to produce sulfonamides under mild, room-temperature conditions. claremont.edu The chemoselectivity of SuFEx is a significant advantage; the sulfonyl fluoride group can react selectively in the presence of other functional groups, making it ideal for building complex molecular structures. researchgate.net This has been demonstrated in fragment-based drug discovery, where sulfonyl fluoride fragments were rapidly diversified into libraries of sulfonamide inhibitors for high-throughput screening. nih.gov
| Sulfonyl Fluoride Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl Sulfonyl Fluoride | Silyl Ethers | Base (e.g., DBU, BTMG) | Sulfonate Ester | researchgate.netcshl.edu |
| Sulfamoyl Fluoride | Primary/Secondary Amines | Ca(NTf₂)₂, DABCO | Sulfamide | claremont.edu |
| Phenolic Fluorosulfate | Secondary Amines | Ca(NTf₂)₂, t-amylOH | Sulfamate | claremont.edu |
| Sulfonimidoyl Fluoride | Anilines | Ca(NTf₂)₂ | Sulfonimidamide | acs.org |
| Heterocyclic Sulfonyl Fluoride | Aryl Alcohols, HMDS | BTMG | Aryl Sulfonate | cshl.edu |
Defluorosulfonylation (deFS) Reactions
In a departure from the canonical SuFEx pathway, certain sulfonyl fluorides can undergo defluorosulfonylation (deFS), an unusual reaction pathway that generates carbocation intermediates. nih.govnih.gov This reactivity has been notably demonstrated with oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides. nih.govacs.org In a deFS reaction, the sulfonyl fluoride moiety is expelled, leading to the formation of a reactive carbocation that can be trapped by a broad range of nucleophiles. nih.gov
This process is typically activated under mild thermal conditions (e.g., 60 °C) and allows for the coupling of the core scaffold with nucleophiles like amines, NH-azoles, sulfoximines, and phosphorus-based compounds. nih.govacs.org The deFS pathway provides access to novel chemical motifs that may not be available through traditional synthetic routes. nih.gov For instance, the reaction of 3-aryloxetane-3-sulfonyl fluorides with amine nucleophiles yields amino-oxetanes, which are potential amide isosteres. nih.gov The functional group tolerance of the deFS reaction is broad, accommodating sensitive functionalities such as free alcohols, esters, and pyridines. acs.org This divergent reactivity—SuFEx under anionic conditions to yield sulfur(VI) derivatives versus deFS under neutral/thermal conditions to yield C-N, C-O, or C-P bonds—highlights the versatile nature of the sulfonyl fluoride group as a synthetic linchpin. nih.govnih.gov
| Substrate Type | Conditions | Intermediate | Trapping Nucleophile | Product Class | Reference |
|---|---|---|---|---|---|
| Oxetane Sulfonyl Fluoride (OSF) | Mild Thermal (60 °C) | Oxetane Carbocation | Amines | Amino-oxetanes | nih.gov |
| Azetidine Sulfonyl Fluoride (ASF) | Mild Thermal (60-70 °C), K₂CO₃ | Azetidine Carbocation | NH-Azoles (Imidazole, Pyrazole) | Azetidinyl-azoles | nih.govacs.org |
| Azetidine Sulfonyl Fluoride (ASF) | Mild Thermal (60 °C) | Azetidine Carbocation | Sulfoximines | Azetidinyl-sulfoximines | acs.org |
| Oxetane Sulfonyl Fluoride (OSF) | Mild Thermal (60 °C) | Oxetane Carbocation | Phosphorus Nucleophiles | Phosphorus-substituted Oxetanes | nih.gov |
Hydrofluorosulfonylation and Migratory Difunctionalization
Radical-mediated reactions provide another avenue for derivatizing molecules through the sulfonyl fluoride group, often by constructing the sulfonyl fluoride moiety itself from unsaturated precursors. springernature.comnih.gov These methods involve the generation of a fluorosulfonyl radical (•SO₂F), which can participate in various transformations with alkenes and alkynes. nih.govoup.com Strategies such as radical hydrofluorosulfonylation and migratory difunctionalization expand the toolbox for creating diverse and functionalized sulfonyl fluoride compounds. springernature.comresearchgate.net
For example, photocatalytic methods using air-stable crystalline reagents can generate the •SO₂F radical under mild conditions. nih.gov This radical can then react with unsaturated hydrocarbons in several ways:
Hydrofluorosulfonylation: The •SO₂F radical adds to an alkene, and the resulting alkyl radical is trapped by a hydrogen atom donor (e.g., 1,4-cyclohexadiene), leading to the formation of an alkylsulfonyl fluoride. oup.comsigmaaldrich.com
Migratory Difunctionalization: In certain substrates, such as unsaturated tertiary alcohols, the initial radical addition can be followed by a radical migration and subsequent functionalization, leading to difunctionalized sulfonyl fluoride products. nih.gov
These radical processes are valuable for synthesizing a variety of sulfonyl fluoride building blocks, which can then be used in subsequent SuFEx reactions for further molecular assembly. springernature.comnih.gov The development of bench-stable radical precursors has made these transformations more practical and accessible for synthetic chemists. researchgate.net
| Reaction Type | Unsaturated Substrate | Radical Source/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Radical Fluorosulfonylation | Alkenes | IMSF reagent, Photocatalysis | Alkenyl/Alkyl Sulfonyl Fluoride | nih.gov |
| Hydrofluorosulfonylation | Alkenes | •SO₂F radical, Hydrogen Source (1,4-cyclohexadiene) | Alkylsulfonyl Fluoride | oup.com |
| Migratory SO₂F-Difunctionalization | Unsaturated Tertiary Alcohols | IMSF reagent, Photocatalysis | Difunctionalized Sulfonyl Fluoride | springernature.comnih.gov |
| Radical Chloro-fluorosulfonyl Difunctionalization | Alkynes | Photoredox Catalysis | β-Chloro Alkenylsulfonyl Fluoride | researchgate.net |
Late-Stage Functionalization via Sulfonyl Fluoride Intermediates
Late-stage functionalization (LSF) is a critical strategy in drug discovery, enabling the rapid diversification of complex molecules and lead compounds without the need for de novo synthesis. rsc.orgnih.gov The sulfonyl fluoride moiety is an excellent tool for LSF due to its high stability and predictable, selective reactivity. researchgate.net A sulfonyl fluoride group can be carried through multiple synthetic steps and then activated at a late stage to introduce new functionality. nih.govenamine.net
One approach involves installing the sulfonyl fluoride group onto a complex scaffold from other functional groups. For instance, primary sulfonamides, which are common in many biologically active molecules, can be converted directly into the corresponding sulfonyl fluorides under mild, one-pot conditions. d-nb.info This transformation has been demonstrated on several drug molecules, including a glibenclamide precursor and celecoxib, showcasing its high functional group tolerance. d-nb.info
Once installed, the sulfonyl fluoride acts as a versatile handle for further derivatization via SuFEx chemistry. researchgate.net Another LSF strategy involves generating sulfonyl radical intermediates from sulfonamides, which can then undergo reactions like hydrosulfonylation with alkenes to forge new C-S bonds, further diversifying the molecular structure. acs.org This photocatalytic approach allows for the modification of sulfonamides, accessing new chemical space and providing routes to sulfones and sulfonyl fluorides as final products. acs.org The robustness of the S-F bond to various reaction conditions, including Pd-catalyzed cross-couplings, further cements its utility as a bifunctional building block for LSF. enamine.net
| LSF Strategy | Starting Material | Key Reagents/Conditions | Intermediate/Product | Example Application | Reference |
|---|---|---|---|---|---|
| Conversion to -SO₂F | Primary Sulfonamide | Pyry-BF₄, MgCl₂, KF | Sulfonyl Fluoride | Modification of Celecoxib, (±)-Sulpiride | d-nb.info |
| Radical Hydrosulfonylation | N-Sulfonylimine (from Sulfonamide) | Photocatalysis, Alkene | Sulfone | Diversification of sulfonamides | acs.org |
| Radical Trapping | N-Sulfonylimine | Photocatalysis, NFSI | Sulfonyl Fluoride | Accessing stable S(VI)-electrophiles | acs.org |
| Deoxymethylation via -SO₂F intermediate | Phenols | SO₂F₂, Metal Catalysis | Deoxy-methylated Phenol | Modification of natural products | rsc.org |
Nucleophilic Reactions at the Sulfonyl Fluoride Group
The sulfonyl fluoride (-SO₂F) group is a key functional handle for derivatization. It is known for its remarkable stability compared to other sulfonyl halides, yet it can be selectively activated to react with a variety of nucleophiles. nih.govacs.org This type of reaction is often referred to as Sulfur-Fluoride Exchange (SuFEx). nih.govacs.org The inherent stability of the S-F bond allows the sulfonyl fluoride moiety to be carried through various synthetic steps, with its reactivity being unleashed under specific conditions, often requiring base or Lewis acid catalysis. nih.govnih.govtheballlab.com
The reaction of sulfonyl fluorides with amines or alcohols provides access to sulfonamides and sulfonate esters, respectively. These are fundamental transformations in medicinal chemistry and materials science.
Sulfonamides : The synthesis of sulfonamides from sulfonyl fluorides and amines is a well-established process. researchgate.net However, the high stability of the sulfonyl fluoride often necessitates activation. nih.gov Methods include the use of strong bases, an excess of the amine nucleophile, or heating. nih.gov More recent advancements employ Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride under milder conditions, allowing for the coupling of a wide array of electronically and sterically diverse sulfonyl fluorides and amines. nih.govtheballlab.com For electron-deficient sulfonyl fluorides reacting with highly nucleophilic amines, the reaction may proceed without a catalyst, but for most other combinations, Lewis acid activation is essential for achieving high yields. nih.govtheballlab.com
Sulfonate Esters : Sulfonate esters are readily formed through the reaction of sulfonyl fluorides with alcohols or phenols. nih.govacs.org The reaction with phenols is typically facilitated by a base, such as cesium carbonate (Cs₂CO₃), or by pre-forming the phenolate (B1203915) anion with a strong base like sodium hydride (NaH). nih.govacs.org Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to promote the formation of sulfonate esters from sulfonyl fluorides and silyl ethers. latrobe.edu.au
The table below summarizes typical conditions for these transformations.
| Product | Nucleophile | Typical Conditions | Reference |
| Sulfonamide | Primary/Secondary Amine | Amine (excess), heat; or Ca(NTf₂)₂, t-amyl alcohol, 60 °C | nih.gov |
| Sulfonate Ester | Phenol | NaH or Cs₂CO₃, THF/MeCN | nih.govacs.org |
The scope of sulfonamide synthesis from sulfonyl fluorides extends to a wide variety of amine nucleophiles. Both primary and secondary aliphatic amines react efficiently to generate the corresponding sulfonamides. nih.gov The reaction conditions can be tailored to accommodate different types of amines.
Aliphatic Amines : Primary and secondary aliphatic amines generally react in good yield, sometimes on a gram scale. nih.gov
Anilines : Weakly nucleophilic anilines, particularly those bearing electron-withdrawing groups, can be challenging substrates. nih.gov While they may not react under standard conditions, the use of Lewis acid catalysis, like Ca(NTf₂)₂, can successfully promote the reaction to completion, affording the desired sulfonamides in high yield. nih.govtheballlab.com
Heterocyclic Amines : Nitrogen-containing heterocycles are also viable nucleophiles. For instance, 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine has been successfully coupled with various aryl- and heteroarylsulfonyl fluorides. nih.gov Imidazole (B134444) can also serve as a nucleophile, though it may require deprotonation with sodium hydride (NaH) or slightly elevated temperatures to achieve good yields. nih.govacs.org
The following table illustrates the scope of the reaction with various amine nucleophiles.
| Amine Type | Example Nucleophile | Conditions | Outcome | Reference |
| Secondary Aliphatic | Morpholine | Amine + nBuLi, then OSF, THF, -78 °C to RT | Good yield | nih.govacs.org |
| Primary Aliphatic | Benzylamine | Amine + nBuLi, then OSF, THF, -78 °C to RT | Good yield | nih.govacs.org |
| Aniline (weakly nucleophilic) | 4-Trifluoromethylaniline | Ca(NTf₂)₂, t-amyl alcohol, 60 °C | High yield | nih.govtheballlab.com |
| Heterocycle | Imidazole | NaH, THF | Isolated as sulfonyl imidazole | nih.govacs.org |
| Heterocycle | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf₂)₂, t-amyl alcohol, 60 °C | Good yield | nih.gov |
Beyond amines, the sulfonyl fluoride group reacts with a range of other nucleophiles, expanding its synthetic utility.
Phenols : As previously noted, phenols are effective nucleophiles for forming sulfonate esters, typically requiring basic conditions for activation. nih.govacs.org
Carboxylates : Carboxylic acids can be used as nucleophiles in reactions with sulfonyl fluorides. For example, in the presence of a copper catalyst, carboxylic acids undergo conjugate addition to ethenesulfonyl fluoride to produce aliphatic sulfonyl fluorides bearing an ester group. acs.org Direct substitution on an aryl sulfonyl fluoride by a carboxylate anion, such as sodium trifluoroethanoate, has also been demonstrated in SuFEx reactions. nih.govacs.org
Heterocyclic Nucleophiles : Besides basic amines like imidazole, other heterocyclic systems can act as nucleophiles. thieme-connect.de The success of these reactions often depends on the nucleophilicity of the heterocycle and the reaction conditions employed. nih.govacs.orgthieme-connect.de
Reactions Involving the Indazole Core
The indazole ring system possesses its own distinct reactivity, which is modulated by the presence of the electron-withdrawing 5-sulfonyl fluoride substituent.
Indazole is an aromatic heterocycle that can undergo electrophilic substitution. The position of substitution is influenced by the reaction conditions and the existing substituents on the ring. thieme-connect.de The most common sites for electrophilic attack on the 1H-indazole ring are the C3, C5, and C7 positions. thieme-connect.dechim.it
The presence of the strongly electron-withdrawing sulfonyl fluoride group at the C5 position deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. Any substitution on the carbocyclic ring would be directed meta to the C5 position. However, the pyrazole (B372694) ring remains a site for potential electrophilic attack, with the C3 position being particularly susceptible. chim.it For example, nitration and formylation of substituted indazoles have been shown to occur at the C3 position. chim.it
Achieving regioselectivity in the functionalization of the indazole core is a significant area of research, often relying on modern synthetic methods like directed metalation and C-H activation. chim.itmdpi.com
C3-Functionalization : The C3 position is a common target for functionalization. Halogenation, particularly bromination with N-bromosuccinimide (NBS), occurs selectively at C3 and provides a handle for subsequent cross-coupling reactions. chim.it Direct C3-arylation can be achieved through metalation-Negishi coupling sequences. chim.it
C7-Functionalization : The C7 position can be selectively functionalized using directing group strategies in combination with transition metal catalysis. mdpi.com For example, rhodium-catalyzed C-H olefination of 1H-indazoles bearing a carbamoyl (B1232498) directing group at N1 occurs regioselectively at the C7 position. mdpi.com Similarly, palladium-catalyzed C-H arylation of N-phosphinoyl indoles has been shown to be highly regioselective for the C7 position. mdpi.com The electronic properties of the 5-sulfonyl fluoride group would be expected to influence the feasibility and outcome of these C-H functionalization reactions.
The following table highlights methods for regioselective functionalization of the indazole scaffold.
| Position | Reaction Type | Conditions | Outcome | Reference |
| C3 | Bromination | NBS, MeCN | Selective C3-bromination | chim.it |
| C3 | Arylation | 1. TMP₂Zn; 2. Ar-X, Pd catalyst (Negishi) | C3-arylated indazole | chim.it |
| C7 | Olefination | [Cp*RhCl₂]₂, AgSbF₆, AgOAc, BuOH, 80 °C (with N1-directing group) | C7-alkenylated indazole | mdpi.com |
| C7 | Arylation | Pd(OAc)₂, Ligand, Oxidant, 120 °C (with N1-directing group) | C7-arylated indazole | mdpi.com |
Mechanistic Investigations of Key Transformations
The reactivity of the sulfonyl fluoride group (-SO₂F) in this compound is central to its utility in chemical synthesis. Mechanistic studies have shed light on the pathways and intermediates that govern its transformations, as well as the crucial role of catalysis in directing reaction selectivity.
The transformations of sulfonyl fluorides can proceed through various intermediates, depending on the reaction conditions and the nature of the reactants. While direct studies on this compound are not extensively detailed in the provided results, general principles of sulfonyl fluoride reactivity can be inferred.
Carbocation Intermediates: In certain reactions, particularly those involving four-membered heterocycles like oxetanes and azetidines bearing a sulfonyl fluoride group, the formation of carbocation intermediates via a defluorosulfonylation (deFS) pathway has been observed. nih.gov This process is typically initiated under mild thermal conditions and allows for the coupling of a wide range of nucleophiles. nih.gov Although not directly involving an indazole ring, this highlights a potential reactive pathway for sulfonyl fluorides where the SO₂F group can act as a leaving group to generate a reactive carbocationic species.
Radical Intermediates: A significant body of research points to the involvement of radical intermediates in sulfonyl fluoride chemistry. The fluorosulfonyl radical (•SO₂F) is a key species that can be generated from various precursors and participates in addition reactions to unsaturated systems like alkenes and alkynes. nih.govresearchgate.net For instance, radical fluorosulfonylation has been used to synthesize alkenyl and alkyl sulfonyl fluorides. nih.govresearchgate.net Mechanistic experiments, including the use of radical scavengers like TEMPO which inhibit the reaction, support the presence of a radical pathway. nih.gov These studies suggest that transformations of this compound could potentially be initiated to form an indazolyl radical, which could then undergo further reactions.
A plausible, though not explicitly demonstrated for this specific compound, reaction pathway could involve the generation of a nitrogen-centered radical on the indazole ring, followed by intramolecular C-N bond formation. acs.org Preliminary mechanistic studies on the synthesis of 1H-indazoles from arylhydrazones suggest a single electron transfer (SET) process mediated by a silver(I) oxidant can lead to a nitrogen-centered radical intermediate. acs.org
Table 1: Key Intermediates in Sulfonyl Fluoride Transformations
| Intermediate | Generating Conditions | Subsequent Reactions |
| Carbocation | Thermal activation of small-ring sulfonyl fluorides. nih.gov | Coupling with a broad range of nucleophiles. nih.gov |
| Radical (e.g., •SO₂F) | Photocatalysis, electroreduction. nih.govresearchgate.netnih.gov | Addition to alkenes and alkynes. researchgate.net |
| Nitrogen-Centered Radical | Single Electron Transfer (SET) mediated by an oxidant. acs.org | Intramolecular C-N bond formation. acs.org |
Catalysis plays a pivotal role in controlling the outcome and efficiency of reactions involving sulfonyl fluorides. Both metal-based and organocatalytic systems have been developed to achieve selective transformations.
Metal Catalysis: Transition metals like palladium, copper, rhodium, and cobalt are extensively used to catalyze reactions for the synthesis of indazole derivatives and for transformations of sulfonyl fluorides.
Palladium catalysis has been employed for the fluorosulfonylation of (hetero)aryl bromides and iodides, demonstrating the conversion of C-X bonds to C-SO₂F bonds. conicet.gov.ar
Copper catalysis is effective in the intramolecular C-N coupling reactions to form the indazole ring system. researchgate.net For example, Cu(OAc)₂ has been used as a catalyst in the cyclization of o-haloaryl N-sulfonylhydrazones. researchgate.net
Rhodium catalysis has been utilized in the heterocycloaddition of nitriles with 2-diazo-2-(fluorosulfonyl)acetate to produce sulfonylated oxazoles. conicet.gov.ar Rhodium(III) has also been shown to catalyze the double C-H activation and cross-coupling of aldehyde phenylhydrazones to form 1H-indazoles. researchgate.net
Cobalt(III) catalysis offers a cost-effective method for the synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes followed by cyclization. acs.org
Bismuth Catalysis: A notable development is the use of bismuth catalysts for the synthesis of aryl sulfonyl fluorides from aryl boronic acids. acs.orgacs.org This method demonstrates high functional group tolerance and proceeds through a catalytic cycle that maintains the Bi(III) oxidation state, involving transmetalation and insertion of sulfur dioxide into a Bi-C bond. acs.org
Organocatalysis: Non-metal catalysts have also proven effective. For instance, the amidation of sulfonyl fluorides can be achieved using a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives. nih.gov This protocol is particularly efficient for sterically hindered substrates and has been applied to the synthesis of the drug Fedratinib, which contains an indazole core. nih.gov I(I)/I(III) catalysis has been used for the regioselective fluorocyclisation of unsaturated oximes. researchgate.net
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals. nih.gov For example, Ru(bpy)₃Cl₂ can be used as a photosensitizer to initiate the reaction between sulfonyl fluorides and alkenes. nih.gov This approach allows for reactions to proceed under mild conditions.
Table 2: Catalytic Systems for Indazole Synthesis and Sulfonyl Fluoride Transformations
| Catalyst Type | Catalyst Example | Transformation | Selectivity/Advantage |
| Palladium | Pd₂(dba)₃/tBuBrettPhos | Fluorosulfonylation of aryl halides. nih.gov | Conversion of C-X to C-SO₂F. conicet.gov.ar |
| Copper | Cu(OAc)₂ | Intramolecular C-N coupling. researchgate.net | Formation of indazole ring. researchgate.net |
| Rhodium | Rh(III) complexes | Double C-H activation/cross-coupling. researchgate.net | Direct synthesis of functionalized indazoles. researchgate.net |
| Cobalt | Cationic Co(III) complex | C-H bond addition to aldehydes. acs.org | Cost-effective synthesis of N-aryl-2H-indazoles. acs.org |
| Bismuth | Organobismuth(III) compounds | Conversion of boronic acids to sulfonyl fluorides. acs.orgacs.org | High functional group tolerance. acs.orgacs.org |
| Organocatalyst | 1-Hydroxybenzotriazole (HOBt) | Amidation of sulfonyl fluorides. nih.gov | Effective for sterically hindered substrates. nih.gov |
| Photoredox | Ru(bpy)₃Cl₂ | Radical addition to alkenes. nih.gov | Mild reaction conditions. nih.gov |
Applications in Chemical Biology and Drug Discovery Research
Role as Chemical Probes and Covalent Warheads
Sulfonyl fluorides are increasingly recognized as "privileged warheads" in chemical biology and molecular pharmacology. rsc.orgnih.gov A warhead, in the context of drug design, is a reactive functional group on a molecule designed to form a covalent bond with its biological target. biosolveit.de Sulfonyl fluorides like 1H-indazole-5-sulfonyl fluoride (B91410) possess a desirable balance of aqueous stability and reactivity, allowing them to function effectively in biological systems. rsc.orgnih.gov This has led to their widespread use as chemical probes to explore enzyme binding sites and as covalent warheads in the design of targeted inhibitors. nih.govnih.gov
Targeted covalent inhibition is a powerful strategy in drug discovery that can lead to compounds with increased potency, prolonged duration of action, and high selectivity. nih.govnih.gov The process typically involves two steps: first, the inhibitor molecule non-covalently and reversibly binds to the target protein's active site; this is followed by the formation of a stable, covalent bond between the electrophilic warhead on the inhibitor and a nucleophilic amino acid residue on the protein. tandfonline.com
The sulfonyl fluoride group is an effective electrophilic warhead for this purpose. rsc.orgnih.gov Unlike more reactive groups such as sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, which is crucial for biological applications. nih.govnih.gov This stability ensures that the warhead remains intact until it reaches its intended target, minimizing off-target reactions. nih.gov The indazole portion of the molecule acts as the "scaffold," guiding the sulfonyl fluoride warhead to the specific binding pocket of the target protein, thereby facilitating a directed covalent interaction.
A key advantage of the sulfonyl fluoride warhead is its ability to react with a broader range of nucleophilic amino acid residues compared to many other covalent warheads, which often target cysteine exclusively. nih.govnih.gov The sulfonyl fluoride moiety is known to form stable covalent adducts with several key amino acids commonly found in protein binding sites. rsc.orgnih.govenamine.net
These include:
Tyrosine: Reacts via its phenolic hydroxyl group to form a sulfonate ester. acs.orgnih.gov
Lysine (B10760008): Reacts via its primary amine side chain to form a stable sulfonamide. acs.orgnih.govchemrxiv.org
Serine and Threonine: React via their hydroxyl groups, a common application for inhibiting serine proteases. rsc.orgnih.govenamine.net
Histidine: The imidazole (B134444) side chain can also be targeted by sulfonyl fluorides. nih.govacs.orgnih.gov
Cysteine: While sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester adduct is often unstable. acs.orgnih.gov
This versatile reactivity profile significantly expands the range of proteins that can be targeted for covalent modification, as residues like lysine and tyrosine are more abundant and frequently located in functionally important sites than cysteine. enamine.netacs.org Studies profiling the reactivity of various sulfonyl fluorides have shown that the rate of reaction with amino acids generally follows the order of N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr. nih.gov
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond | Reference |
|---|---|---|---|
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Sulfonate Ester | acs.org, nih.gov |
| Lysine (Lys) | Epsilon-Amino (-NH₂) | Sulfonamide | acs.org, chemrxiv.org, nih.gov |
| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | enamine.net, rsc.org, nih.gov |
| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | enamine.net, rsc.org, nih.gov |
| Histidine (His) | Imidazole Ring | Sulfonyl-Imidazole | nih.gov, acs.org, nih.gov |
The utility of sulfonyl fluoride chemistry extends beyond the covalent modification of proteins. The same principles of reactivity and stability make them suitable for the labeling of other important biomolecules. Research has demonstrated the application of sulfonyl exchange (SuFEx) chemistry in the labeling of carbohydrates and RNA, significantly broadening the scope of targets that can be studied using this approach. researchgate.netnih.gov This capability allows for the development of probes to investigate the structure, function, and interactions of these non-proteinaceous biomolecules within complex biological systems.
Enzyme Inhibition Studies
The indazole scaffold is a well-established privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors. google.comed.ac.ukscience.gov When combined with a sulfonyl fluoride warhead, it provides a powerful platform for designing potent and selective enzyme inhibitors.
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. google.comed.ac.uk The indazole nucleus has been successfully incorporated into numerous kinase inhibitors. google.com The sulfonyl fluoride warhead is particularly adept at targeting a conserved lysine residue within the ATP-binding site of many kinases, leading to irreversible inhibition. chemrxiv.orgnih.gov
Specific research has highlighted the potential of indazole derivatives in kinase inhibition:
ROCK1 Inhibition: A study on fluorinated indazoles identified a 6-fluoroindazole derivative as a potent inhibitor of Rho kinase (ROCK1), with an IC₅₀ value of 14 nM. nih.gov This demonstrates that the indazole scaffold is highly effective for targeting this particular kinase.
General Kinase Targeting: While specific data on 1H-indazole-5-sulfonyl fluoride's activity against MAPK1, EGFR, or JAK3 is not prominently available, the strategy of using sulfonyl fluoride warheads to target kinases is well-documented. chemrxiv.orgnih.gov For example, sulfonyl fluoride probes have been used to covalently modify FGFR, and certain EGFR inhibitors utilize functionalities that interact with key aspartic acid residues. nih.gov Given the proven success of both the indazole scaffold and the sulfonyl fluoride warhead in kinase inhibitor design, this compound represents a promising candidate for developing inhibitors against these and other kinases.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs. nih.gov Several studies have shown that the indazole core is a suitable scaffold for developing COX-2 inhibitors. nih.govresearchgate.net
Research into the anti-inflammatory activity of indazole derivatives has yielded promising results. One study investigated the in vitro COX-2 inhibitory activity of several indazole compounds, demonstrating a clear concentration-dependent inhibition. nih.gov The findings from this study are summarized in the table below.
| Compound | IC₅₀ (μM) | Maximum Inhibition (at 50 μM) | Reference |
|---|---|---|---|
| Indazole | 23.42 | 70% | nih.gov |
| 5-Aminoindazole (B92378) | 12.32 | 78% | nih.gov |
| 6-Nitroindazole (B21905) | 19.22 | 68% | nih.gov |
| Celecoxib (Reference) | 5.10 | N/A | nih.gov |
Furthermore, a separate line of research focused on designing selective COX-2 inhibitors based on the (aza)indazole series. researchgate.net This work led to the development of a derivative with an IC₅₀ value of 0.409 µM and excellent selectivity over the related COX-1 enzyme. researchgate.net These studies collectively underscore the potential of the indazole scaffold, as found in this compound, for the development of novel COX-2 modulators.
Strategic Development in Medicinal Chemistry
Beyond its direct applications as a potential enzyme inhibitor, this compound serves as a versatile platform in strategic medicinal chemistry for the construction of complex and novel therapeutic agents.
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The sulfonyl fluoride group itself is considered a valuable pharmacophore due to its unique properties. rsc.orgnih.gov It is relatively stable but can be selectively activated to react with biological nucleophiles, a property that has led to its description as a "click reagent". acs.org The combination of the privileged indazole scaffold with the sulfonyl fluoride group allows for the design of novel pharmacophore motifs. nih.gov
The SuFEx reaction enables the derivatization of the sulfonyl fluoride group with a wide range of amines, azoles, and other nucleophiles, leading to the creation of diverse libraries of compounds with new functionalities and potential biological activities. acs.orgnih.gov This modularity allows medicinal chemists to rapidly explore the chemical space around the indazole core, optimizing interactions with a target protein.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. umich.edu A key component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase ligand. The properties of this linker are critical for the efficacy of the PROTAC.
The sulfonyl fluoride group and its derivatives are being explored as components of these crucial linkers. acs.org The triazole moiety, which can be easily formed via the copper-catalyzed azide-alkyne cycloaddition (a form of click chemistry), is a common feature in PROTOC linkers due to its metabolic robustness. nih.gov Sulfonyl fluorides can be precursors to these triazole-containing linkers. Furthermore, research has shown that indazole derivatives are valuable components in PROTAC design. For example, 4-bromo-1H-indazole has been used as a starting material in the synthesis of potent estrogen receptor (ER) PROTAC degraders. umich.edu The inherent reactivity and geometric properties of the this compound scaffold make it an attractive building block for creating novel and effective linkers for PROTACs and other complex molecular architectures.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. wikipedia.org These initial hits are then optimized and grown into more potent leads. acs.org Both the indazole core and the sulfonyl fluoride group are highly valuable in FBDD strategies.
The indazole scaffold is a common fragment hit in screening campaigns. acs.orgnih.gov For instance, an indazole fragment was the starting point for the development of potent AXL kinase inhibitors. nih.gov Similarly, sulfonyl fluoride-containing fragments are used in reactive fragment screening approaches. nih.gov The SuFEx reaction is particularly well-suited for FBDD, as it allows for the rapid linking of fragments to build more complex molecules with improved affinity. nih.gov The this compound molecule can be considered a "SuFExable" fragment, combining a known protein-binding motif (indazole) with a reactive handle (sulfonyl fluoride) that allows for straightforward chemical elaboration, accelerating the hit-to-lead process. nih.govnih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine |
| 4-bromo-1H-indazole |
| Acetylcholinesterase (AChE) |
| Butyrylcholinesterase (BChE) |
| Lipoxygenase (LOX) |
| Monoamine Oxidase B (MAO-B) |
| Sirtuin 5 (SIRT5) |
| Sirtuin 6 (SIRT6) |
| AXL kinase |
Research into Broader Biological Activities of Indazole-Sulfonyl Fluoride Analogues
Anticancer Research
The indazole core is a recognized pharmacophore in oncology, with several approved drugs and clinical candidates featuring this heterocyclic system. mdpi.comrsc.orgnih.gov The addition of a sulfonamide moiety has been a particularly fruitful strategy, as exemplified by the multi-kinase inhibitor Pazopanib, which is used to treat renal cell carcinoma and soft tissue sarcoma. mdpi.com Research into analogous structures has explored their potential to inhibit various cancer-related targets and pathways.
One area of investigation has focused on the synthesis of novel indazole-sulfonamide derivatives and their evaluation against specific cancer cell lines. mdpi.commdpi.com For instance, researchers synthesized 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its corresponding amine derivative, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine. mdpi.com Molecular docking studies suggested these compounds have a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in cancer cell signaling. mdpi.com The amine derivative showed a more favorable binding energy (−8.34 Kcal/mol) compared to the nitro version (−7.55 Kcal/mol), indicating a potentially stronger interaction with the target. mdpi.com
However, in vitro testing of a series of newly synthesized indazole-sulfonamide compounds against human lung carcinoma (A-549) and breast adenocarcinoma (MCF-7) cell lines showed limited direct cytotoxicity compared to reference drugs like 5-fluorouracil (B62378) and etoposide. mdpi.com
Table 1: Cytotoxic Activity (IC50 in µM) of Selected Indazole-Sulfonamide Analogues
| Compound | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) |
|---|---|---|
| 2-Chloro-N-(1H-indazol-7-yl)-5-methoxybenzenesulfonamide (1) | > 50 | > 50 |
| 2-Chloro-N-(1H-indazol-4-yl)-5-methoxybenzenesulfonamide (2) | > 50 | > 50 |
| 1-((2,5-Dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazole (6) | > 50 | > 50 |
| 1-((2,5-Dimethoxyphenyl)sulfonyl)-1H-indazol-5-amine (8) | > 50 | > 50 |
| 5-Fluorouracil (Reference) | 3.94 | 4.21 |
| Etoposide (Reference) | 1.53 | 1.97 |
Further research has highlighted the importance of the indazole scaffold in targeting other critical cancer pathways. Fluorinated indazole derivatives have been investigated as inhibitors of phosphoinositide-3-kinases (PI3Ks), with several compounds showing mean pIC50 values of ≥5 in various PI3K assays. rsc.org Other indazole derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. rsc.org For example, one derivative promoted apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax proteins while downregulating Bcl-2. rsc.org Interestingly, this compound was also found to increase the levels of reactive oxygen species (ROS) within the cancer cells, suggesting a pro-oxidant mechanism of action. rsc.org Another study on indazol-pyrimidine derivatives identified compounds that induced apoptosis by activating caspases-3/7 in MCF-7 cells. nih.gov
Anti-inflammatory Research
Indazole derivatives are well-established as anti-inflammatory agents, with compounds like Bendazac and Benzydamine being commercially available drugs. mdpi.comnih.gov Research has focused on understanding the mechanisms behind this activity, with a significant emphasis on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a key role in the inflammatory cascade. nih.govnih.gov
Studies have shown that indazole and its simple derivatives, such as 5-aminoindazole and 6-nitroindazole, can significantly inhibit COX-2. nih.govnih.gov This inhibition of COX-2 is believed to be a primary contributor to their anti-inflammatory effects. nih.govnih.gov In addition to direct enzyme inhibition, these compounds were also found to reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov For instance, in one study, indazole and its derivatives demonstrated a potent inhibitory effect on IL-1β, with inhibition rates ranging from 73% to 79%. nih.gov
Table 2: In Vitro COX-2 Inhibition by Indazole Analogues
| Compound | IC50 (µM) |
|---|---|
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.76 |
More targeted research has aimed to design indazole derivatives as selective COX-2 inhibitors. tandfonline.com In a study focused on developing such agents, a sulfonamide analogue of an indazole derivative (compound 16) showed a potent COX-2 inhibitory activity with an IC50 value of 400 nM. tandfonline.com A related compound featuring a methylsulfonyl group (compound 14) had an IC50 of approximately 1 µM, demonstrating that the nature of the sulfur-containing group influences inhibitory potency. tandfonline.com
Antioxidant Activity Research
The ability of a compound to neutralize free radicals and reduce oxidative stress is a valuable therapeutic property. Indazole derivatives have been investigated for their antioxidant potential through various in vitro assays. nih.govugm.ac.id
A key study demonstrated that indazole and its derivatives possess significant free-radical scavenging capabilities. nih.gov The compounds were tested for their ability to inhibit lipid peroxidation (LPO) and scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov At a concentration of 200µg/ml, 6-nitroindazole showed a particularly high degree of DPPH inhibition (72.60%). nih.gov
Table 3: Antioxidant Activity of Indazole Analogues
| Compound | DPPH Inhibition (%) at 200µg/ml | Lipid Peroxidation Inhibition (%) at 250µM |
|---|---|---|
| Indazole | 57.21% | 67.11% |
| 5-Aminoindazole | 51.21% | 58.14% |
| 6-Nitroindazole | 72.60% | 69.21% |
Further supporting this activity, a separate line of research focused on synthesizing new indazole analogs of curcumin (B1669340) and testing their antioxidant properties using both DPPH and Ferric Reducing Antioxidant Power (FRAP) methods. ugm.ac.id It is noteworthy that while many indazole derivatives exhibit direct antioxidant effects, some can exert a pro-oxidant effect in specific contexts. For example, as mentioned in the anticancer section, an indazole derivative was found to increase reactive oxygen species (ROS) in breast cancer cells, which contributed to its cell-killing mechanism. rsc.org This highlights the dual nature of these compounds, where their redox activity can be harnessed for different therapeutic outcomes depending on the cellular environment and molecular design.
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets and elucidating the mechanism of action for compounds based on the indazole scaffold.
Research on 1H-indazole derivatives has employed molecular docking to evaluate their potential as therapeutic agents against various diseases. For instance, studies have explored the interaction of 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development. researchgate.net Docking analyses revealed significant binding affinities for several analogs, with calculated binding energies reaching up to -9.11 kcal/mol. researchgate.net Similarly, indazole derivatives bearing a sulfonamide moiety, structurally related to 1H-indazole-5-sulfonyl fluoride (B91410), have been docked against cancer-related protein targets. mdpi.comnih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. Further docking investigations have been conducted on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α) and against proteins from methicillin-resistant Staphylococcus aureus (MRSA), highlighting the broad therapeutic potential of this chemical class. rsc.orgnih.gov
| Indazole Derivative Class | Biological Target | Key Findings from Docking | Reference |
| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Predicted binding energies up to -9.11 kcal/mol, indicating strong potential for inhibition. | researchgate.net |
| Indazole-Sulfonamides | Cancer-related proteins (e.g., PDB: 6FEW) | Identification of binding modes and key interactions within the active site. | mdpi.comnih.gov |
| Arylethenesulfonyl Fluorides | SarA protein (MRSA) | Elucidation of interaction modes with crucial residues like LYS123. | rsc.org |
| General Indazole Derivatives | HIF-1α | Good predicted binding efficiency in the active site of the HIF-1α protein. | nih.gov |
Molecular Dynamics Simulations for Binding Stability Analysis
Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, confirming whether the binding pose identified by docking is maintained in a more realistic, solvated environment.
For 1H-indazole derivatives, MD simulations have been crucial in validating docking results. In a study on COX-2 inhibitors, MD simulations indicated that a lead indazole compound was relatively stable within the enzyme's active site. researchgate.net The stability of the complex was further quantified using Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, which calculates the binding free energy. researchgate.net Similar MD simulation studies have been performed for indazole-sulfonamides and other derivatives targeting cancer proteins and HIF-1α, consistently demonstrating that potent compounds form stable complexes with their target proteins. mdpi.comnih.gov These simulations verify that the key interactions observed in static docking models are preserved throughout the simulation, lending confidence to the proposed binding mode. rsc.orgnih.gov
| Compound Class/System | Simulation Goal | Key Findings | Reference |
| 1H-Indazole Analog / COX-2 | Assess binding stability | The compound remained relatively stable in the enzyme's active site. MM-GBSA analysis confirmed favorable binding free energy. | researchgate.net |
| Indazole-Sulfonamides | Validate docking predictions | Confirmed the stability of the ligand-protein complex. | mdpi.com |
| Arylethenesulfonyl Fluorides / SarA | Verify binding stability | Simulations confirmed that the designed molecules bind stably to the protein complex. | rsc.org |
| Indazole Derivative / HIF-1α | Confirm binding efficiency and stability | The most potent compound was found to be quite stable in the active site of the HIF-1α protein. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features that influence activity, QSAR models can guide the design of new, more potent molecules.
Several 3D-QSAR studies have been conducted on indazole derivatives. nih.gov These analyses, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that highlight regions where modifications to the molecule would likely increase or decrease activity. For example, QSAR studies on indazole-containing compounds have pointed to lipophilicity as a key driver of activity. nih.gov In another study on arylethenesulfonyl fluoride derivatives as MRSA inhibitors, reliable 3D-QSAR models (CoMFA and CoMSIA) were established, and the resulting contour maps revealed key structural features that influence the molecules' inhibitory effects. rsc.org These models provide a structural framework that can be used to design novel inhibitors with enhanced potency. nih.gov
| QSAR Study Focus | Methodology | Key Findings | Reference |
| Indazole Derivatives as HIF-1α Inhibitors | Field and Gaussian based 3D-QSAR | Steric and electrostatic maps provided a framework for designing new inhibitors. | nih.gov |
| Arylethenesulfonyl Fluorides as MRSA Inhibitors | CoMFA and CoMSIA | 3D contour maps identified key structural features influencing activity. | rsc.org |
| Indazole-containing Antimalarials | QSAR Analysis | Indicated that lipophilicity is a key driver of improved anti-malarial activity. | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides fundamental insights that are not accessible through classical molecular mechanics methods.
DFT calculations have been applied to indazole derivatives to understand their electronic properties. For instance, DFT has been used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are important indicators of a molecule's kinetic stability and chemical reactivity. nih.gov The reactivity of the indazole ring system has also been explored using DFT to gain mechanistic insights into reactions such as regioselective alkylation. beilstein-journals.org Furthermore, theoretical calculations have been essential in confirming the assignment of NMR spectra for indazole derivatives. nih.gov The reactivity of the sulfonyl fluoride warhead itself has been studied using hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, revealing the atomistic details of its reaction with protein nucleophiles like lysine (B10760008). nih.gov
| Subject of Study | DFT Application | Key Insights | Reference |
| Indazole Derivatives | HOMO-LUMO Gap Calculation | Revealed differences in kinetic stability and reactivity among derivatives. | nih.gov |
| Indazole Alkylation | Mechanistic Investigation | Provided insights into the reaction mechanism and regioselectivity. | beilstein-journals.org |
| Indazole Derivatives | NMR Spectra Assignment | GIAO/DFT calculations provided a sound basis for confirming experimental NMR assignments. | nih.gov |
| Sulfonyl Fluoride Warhead | Reaction Mechanism (QM/MM) | Identified chemical determinants for the irreversible sulfonylation of lysine residues. | nih.gov |
Studies on Tautomeric Equilibria and Isomer Stability of Indazole
Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Understanding the relative stability of these tautomers is crucial, as it determines the predominant form of the molecule in various environments and influences its chemical and biological properties.
Numerous studies, combining photophysical techniques, thermochemical analysis, and theoretical calculations, have investigated this tautomeric equilibrium. thieme-connect.deresearchgate.net The consensus from these investigations is that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. researchgate.net For example, calculations indicate that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by 3.2–3.6 kcal/mol. thieme-connect.de Other calculations place the energy difference between the parent 1H- and 2H-tautomers at approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol), with the 1H form being more stable. nih.gov This inherent stability explains why N-unsubstituted indazoles exist predominantly as the 1H-tautomer in both solid and solution phases. thieme-connect.de Therefore, the compound "1H-indazole-5-sulfonyl fluoride" specifies the more stable and common tautomeric form.
| Tautomers Compared | Method | Stability Finding | Reference |
| 1H-Indazole vs. 2H-Indazole | Theoretical Calculations | 1H tautomer is more stable than the 2H tautomer by 2.3 kcal/mol. | researchgate.net |
| 1-Methyl-1H-indazole vs. 2-Methyl-2H-indazole | Calculations & Thermochemistry | 1-methyl-1H-indazole is 3.2–3.6 kcal/mol more stable. | thieme-connect.de |
| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** Calculations | 1H-tautomer is 15 kJ·mol⁻¹ (≈3.6 kcal/mol) more stable. | nih.gov |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1H-indazole-5-sulfonyl fluoride (B91410). Through various NMR experiments, researchers can map out the carbon-hydrogen framework and confirm the positions of substituents on the indazole ring.
¹H NMR and ¹³C NMR Applications
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of organic molecules. For derivatives of 1H-indazole-5-sulfonyl fluoride, these techniques provide key insights into the chemical environment of each proton and carbon atom.
In a study detailing the synthesis of 1-methyl-1H-indazole-5-sulfonyl fluoride, ¹H NMR data was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The resulting spectrum showed distinct signals corresponding to the protons on the indazole ring and the methyl group. The aromatic protons appeared as a singlet at 8.52 ppm (H-3), another singlet at 8.21 ppm (H-4), a doublet of doublets at 7.94 ppm (H-6), and a doublet at 7.60 ppm (H-7). The methyl group protons resonated as a singlet at 4.17 ppm. rsc.org
¹³C NMR data for the same compound, recorded at 101 MHz in CDCl₃, revealed the chemical shifts for all eight carbon atoms, confirming the substitution pattern. The signals were observed at 141.7, 135.0, 124.9, 124.7, 124.6, 123.2, 110.3, and 36.0 ppm. rsc.org
Interactive Table: ¹H and ¹³C NMR Data for 1-Methyl-1H-indazole-5-sulfonyl fluoride rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 8.21 (s) | 135.0 |
| C-3a | - | 124.7 |
| H-4 | 8.52 (s) | 123.2 |
| C-5 | - | 124.9 |
| H-6 | 7.94 (dd, J=9.1, 1.5 Hz) | 124.6 |
| H-7 | 7.60 (d, J=8.8 Hz) | 110.3 |
| C-7a | - | 141.7 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY, Multinuclear NMR)
To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, researchers often employ advanced NMR techniques. whiterose.ac.ukuni-muenchen.de These include two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). uni-muenchen.de
While specific 2D NMR data for the parent this compound is not detailed in the provided results, the characterization of related indazole structures frequently relies on these methods to resolve structural ambiguities. mdpi.combeilstein-journals.org For instance, HMBC is crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the molecular structure, especially in complex derivatives. uni-muenchen.de
Furthermore, multinuclear NMR, such as ¹⁹F NMR, is essential for compounds containing fluorine. For 1-methyl-1H-indazole-5-sulfonyl fluoride, the ¹⁹F NMR spectrum (377 MHz, CDCl₃) shows a singlet at 68.0 ppm, confirming the presence and electronic environment of the fluorine atom in the sulfonyl fluoride group. rsc.org
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
For 1-methyl-1H-indazole-5-sulfonyl fluoride, the IR spectrum shows several key absorption peaks. The bands at 1402 cm⁻¹ and 1212 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group. Other notable peaks include absorptions at 1608 cm⁻¹, 1186 cm⁻¹, and 739 cm⁻¹, which correspond to vibrations of the indazole ring and other bonds within the molecule. rsc.org This data is critical for confirming the presence of the sulfonyl fluoride moiety attached to the indazole core. rsc.orgpdx.edu
Interactive Table: Characteristic IR Absorption Bands for 1-Methyl-1H-indazole-5-sulfonyl fluoride rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 1608 | C=C stretching (aromatic) |
| 1402 | S=O asymmetric stretching |
| 1212 | S=O symmetric stretching |
| 1186 | C-H in-plane bending / Ring vibrations |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the compound's structure through analysis of its fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. acs.orgnih.gov This is a definitive method for confirming the identity of a newly synthesized compound.
For 1-methyl-1H-indazole-5-sulfonyl fluoride, HRMS analysis using electrospray ionization (ESI+) detected the protonated molecule [M+H]⁺ at an m/z of 215.0276. This experimental value is in close agreement with the calculated m/z of 215.0285 for the molecular formula C₈H₈FN₂O₂S, thereby confirming its composition. rsc.org
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in mass spectrometry for the analysis of organic compounds. rsc.org These methods are particularly useful for generating intact molecular ions, which is essential for accurate molecular weight determination. rsc.org The use of ESI+ was crucial in the HRMS analysis of 1-methyl-1H-indazole-5-sulfonyl fluoride to generate the protonated molecular ion for precise mass measurement. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's chemical behavior and its interactions in biological systems.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related indazole sulfonamide and sulfonyl chloride structures provides valuable insights into the likely solid-state conformation of the target molecule. nih.govnih.govbiokeanos.com For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxy-benzenesulfonamide reveals that the indazole ring system is essentially planar. nih.gov It is reasonable to infer that the indazole core of this compound would also adopt a planar conformation.
In various crystalline structures of indazole sulfonamides, the molecules are often linked by hydrogen bonds, forming dimers or more extended networks. nih.govresearchgate.net For example, in the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, inversion dimers are formed through pairs of N—H⋯O hydrogen bonds. researchgate.net Given the presence of the N-H group in the pyrazole (B372694) ring and the electronegative oxygen and fluorine atoms of the sulfonyl fluoride group, it is highly probable that this compound would also exhibit intermolecular hydrogen bonding in its crystalline state.
The geometry of the sulfonyl group in related compounds, such as 2-Methyl-2H-indazole-5-sulfonyl chloride, is confirmed by X-ray crystallography to be tetrahedral around the sulfur atom. This is a standard feature of sulfonyl groups and would be expected in this compound as well. The table below summarizes representative crystallographic data for a related indazole sulfonamide derivative, illustrating the type of information obtained from such studies.
Table 1: Representative Crystal Data for a Related Indazole Derivative
| Parameter | Value |
|---|---|
| Compound Name | N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxy-benzenesulfonamide nih.gov |
| Molecular Formula | C₁₆H₁₄ClN₃O₄S nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| a (Å) | 10.9338 (3) nih.gov |
| b (Å) | 12.2345 (4) nih.gov |
| c (Å) | 13.3109 (4) nih.gov |
| β (°) | 108.535 (1) nih.gov |
| Volume (ų) | 1686.94 (9) nih.gov |
| Z | 4 nih.gov |
This table is for illustrative purposes to show the type of data obtained from X-ray crystallography for a related compound.
Chromatographic Techniques in Compound Purification and Analysis
Chromatographic methods are indispensable for the purification of synthesized compounds and for the assessment of their purity. For this compound and its derivatives, flash column chromatography and thin-layer chromatography are routinely employed.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption to the stationary phase. In the synthesis of sulfonyl fluorides, flash column chromatography is a common purification step. The choice of eluent system is critical for achieving good separation. A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297), is frequently used to elute the desired compound from the column. The progress of the separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography.
Thin Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It operates on the same principle of differential adsorption as column chromatography. A small amount of the sample is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent.
For indazole derivatives, TLC is a standard method to assess reaction completion and purity. The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxy-benzenesulfonamide |
| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide |
| 2-Methyl-2H-indazole-5-sulfonyl chloride |
| Hexane |
| Ethyl acetate |
Stability and Biocompatibility Research of Sulfonyl Fluoride Functionality
Investigation of Sulfonyl Fluoride (B91410) Bond Stability in Various Media
Research into the stability of aryl sulfonyl fluorides has been conducted in various media to predict their behavior in biological experiments. The stability is often assessed in aqueous buffers (like phosphate-buffered saline, PBS) and in biological matrices such as rat serum, which serves as a model for in vivo conditions. researchgate.netnih.gov
Studies have shown that the stability of the S-F bond can be highly variable depending on the specific chemical structure of the aryl ring. nih.gov For instance, some benzamide-sulfonyl fluorides have been found to be unstable in aqueous buffers at physiological pH. nih.gov In one study, the stability of various aryl sulfonyl fluorides was examined, revealing significant differences. An electron-donating aryl sulfonyl fluoride was found to be over 98% stable in a buffer solution after 3 hours, whereas an electron-withdrawing counterpart was only 8% stable under the same conditions. beilstein-journals.org This highlights the critical role of the molecular framework to which the sulfonyl fluoride moiety is attached.
The following table summarizes stability data for different substituted aryl sulfonyl fluorides in aqueous buffer, illustrating the impact of substituents on stability.
| Compound Class | Media | Stability Findings | Reference |
| Unsubstituted Benzamide-Sulfonyl Fluorides | Aqueous Buffer (Physiological pH) | Limited stability, deemed too reactive for use as chemical probes. | nih.gov |
| Substituted Benzamide-Sulfonyl Fluorides | Aqueous Buffer | Significantly increased stability compared to unsubstituted counterparts. | nih.gov |
| Benzyl-Sulfonyl Fluorides | Aqueous Buffer | Significantly increased stability compared to unsubstituted benzamide-sulfonyl fluorides. | nih.gov |
| Aryl Sulfonyl Fluoride with Electron-Donating Group | Buffer | >98% stable after 3 hours. | beilstein-journals.org |
| Aryl Sulfonyl Fluoride with Electron-Withdrawing Group | Buffer | 8% stable after 3 hours. | beilstein-journals.org |
| Sterically Hindered Aryl Sulfonyl Fluoride | Rat Plasma | 95% intact after 120 minutes at 37 °C. | beilstein-journals.org |
Factors Influencing S-F Bond Metabolic Stability (Electronic and Steric Effects)
The metabolic stability of the S-F bond is a critical parameter for the application of sulfonyl fluorides in medicinal chemistry and for probes used in living systems. researchgate.netnih.gov Research has consistently shown that both electronic and steric factors profoundly influence this stability. researchgate.netnih.govacs.org
Electronic Effects: The electronic nature of the aromatic ring system has a direct impact on the electrophilicity of the sulfur atom in the SO₂F group.
Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, making the S-F bond more susceptible to nucleophilic attack and subsequent cleavage. This generally leads to lower metabolic stability. beilstein-journals.org
Electron-donating groups tend to decrease the electrophilicity of the sulfur, thereby enhancing the stability of the S-F bond. beilstein-journals.org
Steric Effects: The presence of bulky substituents near the sulfonyl fluoride group can physically hinder the approach of nucleophiles, such as water or enzymatic residues, thereby protecting the S-F bond from cleavage.
Studies on a series of 14 model aryl sulfonyl fluorides demonstrated that increasing steric hindrance around the SO₂F group leads to greater stability. researchgate.netnih.gov
Specifically, 2,4,6-trisubstituted aryl sulfonyl fluorides displayed the highest in vitro metabolic stability in both phosphate-buffered saline and rat serum. researchgate.netnih.govacs.org The combination of electron-donating effects and steric hindrance from substituents at the 2 and 6 positions of the aryl ring provides greater stability to the S-F bond than steric hindrance alone. beilstein-journals.org
Biocompatibility Considerations for In Vitro and Ex Vivo Studies
For a compound to be useful in biological research, it must possess a degree of biocompatibility, meaning it is not overtly toxic to the cells or tissues being studied under experimental conditions. Sulfonyl fluorides are considered to have a favorable balance of aqueous stability and reactivity, making them suitable as "warheads" for covalent probes in chemical biology. nih.gov
Their utility is demonstrated in their ability to react with various nucleophilic amino acid residues—including serine, threonine, lysine (B10760008), and tyrosine—often in a context-dependent manner, which is crucial for mapping protein interactions and active sites. nih.gov This privileged reactivity, combined with sufficient stability in aqueous environments, allows for their use in complex biological media like cell lysates. nih.gov Furthermore, sulfonyl fluorides have been successfully used to create covalent linkages to carbohydrates under biocompatible conditions, showcasing their versatility. nih.gov The development of supramolecular hydrogels using chemistries involving sulfonyl fluorides for protein delivery also points towards their potential for biocompatible applications. mdpi.com
Cellular Permeability and Efflux Mechanisms in Research Models
A key challenge in developing chemical probes and therapeutic agents is ensuring they can cross the cell membrane to reach their intracellular targets. The cellular permeability of compounds containing a sulfonyl fluoride group is an active area of research.
Studies have shown that it is possible to design cell-permeable agents incorporating the sulfonyl fluoride moiety. nih.govnih.gov For example, by modifying the peptide backbone and selecting appropriate sulfonyl fluoride "warheads," researchers have developed potent and cell-permeable covalent antagonists for protein-protein interactions. nih.gov The replacement of a phenylalanine residue with a 4-fluoro-1-amino indane, for instance, was shown to increase cell penetration of certain agents. nih.gov
Q & A
Q. What methodologies assess the potential of this compound as a covalent inhibitor in enzyme studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
